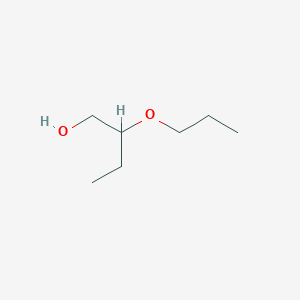
2-Propoxybutan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propoxybutan-1-OL is an organic compound with the molecular formula C7H16O2. It is a type of alcohol that contains a hydroxyl group (-OH) attached to a carbon atom, making it a primary alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propoxybutan-1-OL can be synthesized through several methods. One common method involves the reaction of 1-butanol with propylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound .
Industrial Production Methods
In industrial settings, this compound is produced through the hydroformylation of propene, followed by hydrogenation of the resulting aldehydes. This process involves the addition of carbon monoxide and hydrogen to the double bond of propene using catalysts such as hydrocarbonyls or substituted hydrocarbonyls of cobalt, rhodium, or ruthenium .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propoxybutan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When oxidized, primary alcohols like this compound can form aldehydes and further oxidation can lead to carboxylic acids.
Reduction: Reduction reactions typically involve the conversion of aldehydes or ketones back to alcohols.
Substitution: In substitution reactions, the hydroxyl group can be replaced by other functional groups, such as halides, through reactions with reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) solution is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used for reduction reactions.
Substitution: Thionyl chloride (SOCl2) is a common reagent for substitution reactions involving alcohols.
Major Products Formed
Oxidation: Propanal and propanoic acid.
Reduction: this compound (from aldehydes or ketones).
Substitution: Alkyl halides.
Applications De Recherche Scientifique
2-Propoxybutan-1-OL has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug formulations and as a pharmaceutical intermediate.
Industry: It is used as a corrosion inhibitor for mild steel in marine environments.
Mécanisme D'action
The mechanism of action of 2-Propoxybutan-1-OL involves its interaction with various molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents the interaction of the metal with corrosive agents. This process involves the formation of a complex between the hydroxyl group of this compound and the metal surface, which inhibits the anodic and cathodic reactions responsible for corrosion .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butoxypropan-2-ol: Another alcohol with similar properties and applications.
2-Butanol: A secondary alcohol with different reactivity and applications.
1-Propanol: A primary alcohol with similar uses in organic synthesis and industry.
Uniqueness
2-Propoxybutan-1-OL is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to act as a corrosion inhibitor and its use as an intermediate in organic synthesis highlight its versatility compared to other similar compounds .
Propriétés
| 105437-76-1 | |
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
2-propoxybutan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-3-5-9-7(4-2)6-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
DMGHGPMEWIGQDR-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(CC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)

![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)


![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)

![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)

